(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Overview
Description
1,2-Dieicosapentaenoyl-3-palmitoyl-rac-glycerol is a triacylglycerol containing eicosapentaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. It has been detected in sardines and skipjack tuna.
Scientific Research Applications
Composition and Potential Use in Nutrition and Health
The long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA), have been identified in marine food webs, with zooplankton like Calanus finmarchicus acting as a significant source. These fatty acids are crucial for their potential health benefits, with oil from C. finmarchicus, rich in wax esters containing EPA, indicating beneficial effects beyond the intake of EPA and DHA alone. This suggests a potential for nutritional and therapeutic applications in human health, emphasizing the importance of marine-derived omega-3 fatty acids in dietary supplements and functional foods (Pedersen, Vang, & Olsen, 2014).
Cardiovascular Health and Disease Prevention
Eicosapentaenoic acid (EPA) has been studied for its effects on cardiovascular health, particularly in the form of icosapent ethyl, a high-purity ethyl ester of EPA. Clinical trials have demonstrated its effectiveness in reducing triglyceride levels without raising LDL cholesterol, suggesting a significant role in treating hypertriglyceridemia and potentially preventing cardiovascular diseases. The Reduction of Cardiovascular Events with Icosapent Ethyl-Intervention Trial (REDUCE-IT) highlighted a 25% relative risk reduction in major cardiovascular events, marking icosapent ethyl as a promising agent for cardiovascular risk reduction in patients already on statins (Kim & McCormack, 2014; Wang, Verma, Mason, & Bhatt, 2020).
Anti-inflammatory and Anti-aggregatory Effects
The balance between omega-3 and omega-6 fatty acids, particularly the ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA), is a critical marker of chronic inflammation and cardiovascular risk. Increasing the EPA:AA ratio through dietary intake or supplementation with purified EPA has been shown to reduce cardiovascular events and improve overall cardiovascular risk profiles. This is attributed to EPA's anti-inflammatory and anti-aggregatory effects, making it an important factor in the prevention and management of chronic diseases, including heart disease (Nelson & Raskin, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors involved in inflammatory processes .
Mode of Action
It is likely that it interacts with its targets by displacing other fatty acids from phospholipid pools, thereby altering the production of downstream inflammatory products .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is involved in the production of eicosanoids, a class of bioactive lipids that play a key role in inflammation and immunity . By displacing arachidonic acid, the compound could potentially reduce the production of pro-inflammatory eicosanoids .
Pharmacokinetics
Similar long-chain fatty acid esters are generally absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted in the feces .
Result of Action
The result of the compound’s action is likely a reduction in inflammatory processes. This is inferred from the known effects of similar compounds, which have been shown to reduce the production of pro-inflammatory eicosanoids .
Action Environment
Environmental factors such as diet, gut microbiota, and overall health status can influence the action, efficacy, and stability of this compound. For instance, a diet high in fats may affect the absorption and metabolism of the compound. Similarly, variations in gut microbiota can influence the breakdown and absorption of dietary fats, potentially affecting the bioavailability of the compound .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNYDZPWHCXVJM-HTSKAZOUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H94O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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